1-Methylazetidine-3-carbonyl Chloride Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylazetidine-3-carbonyl Chloride Hydrochloride is a chemical compound with the molecular formula C5H9Cl2NO and a molecular weight of 170.03 . It is a derivative of azetidine, a four-membered heterocyclic compound known for its significant ring strain and unique reactivity . This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride involves several steps. One common method includes the deprotection of α-chloro-β-aminosulfinyl imidates with hydrochloric acid in dioxane, followed by hydrolysis to yield the desired ester . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Methylazetidine-3-carbonyl Chloride Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Common reagents used in these reactions include hydrochloric acid, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methylazetidine-3-carbonyl Chloride Hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique reactivity.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride involves its reactivity due to the ring strain in the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
1-Methylazetidine-3-carbonyl Chloride Hydrochloride can be compared with other azetidine derivatives, such as aziridines and other four-membered heterocycles. While aziridines also exhibit ring strain, azetidines are more stable and easier to handle . This stability, combined with their unique reactivity, makes this compound a valuable compound in scientific research.
Similar compounds include:
Eigenschaften
Molekularformel |
C5H9Cl2NO |
---|---|
Molekulargewicht |
170.03 g/mol |
IUPAC-Name |
1-methylazetidine-3-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H8ClNO.ClH/c1-7-2-4(3-7)5(6)8;/h4H,2-3H2,1H3;1H |
InChI-Schlüssel |
ZYWFREOQCJLTJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C1)C(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.